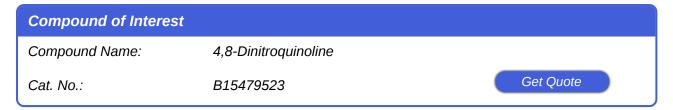


# A Comparative Guide to the Spectroscopic Profile of 4,8-Dinitroquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for **4,8-Dinitroquinoline**. Due to the limited availability of direct experimental data for this specific isomer, this document cross-references spectroscopic information from closely related dinitroquinoline and mono-nitroquinoline derivatives. The aim is to offer a predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of **4,8-Dinitroquinoline** to support research and development activities.

## Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the available spectroscopic data for selected nitroquinoline derivatives. This information serves as a basis for predicting the spectral properties of **4,8-Dinitroquinoline**.

Table 1: <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectroscopic Data of Related Nitroquinolines



Compound	Solvent	<sup>1</sup> H NMR Chemical Shifts (δ, ppm)	<sup>13</sup> C NMR Chemical Shifts (δ, ppm)
5-Nitroquinoline	-	(Specific data not readily available in searches)	(Specific data not readily available in searches)
8-Nitroquinoline	-	(Specific data not readily available in searches)	(Specific data not readily available in searches)
6-Methoxy-8- nitroquinoline	-	(Specific data not readily available in searches)	(Specific data not readily available in searches)
Predicted 4,8- Dinitroquinoline	CDCl₃	Protons on the quinoline ring are expected to be significantly downfield shifted due to the strong electronwithdrawing effects of the two nitro groups.  Aromatic protons would likely appear in the range of 7.5-9.5 ppm.	Carbons bearing the nitro groups (C4 and C8) and adjacent carbons would show significant downfield shifts.

Table 2: IR, UV-Vis, and Mass Spectrometry Data of Related Nitroquinolines



Compound	IR (cm <sup>-1</sup> )	UV-Vis (λmax, nm)	Mass Spectrometry (m/z)
5-Nitroquinoline	(Specific data not readily available in searches)	(Specific data not readily available in searches)	Molecular Ion (M+): 174.16
8-Nitroquinoline[1]	(Specific data not readily available in searches)	UV: 3-177[1]	Molecular Ion (M+): 174.16[1]
6-Methoxy-8- nitroquinoline[2]	Solid (1.0% in KBr pellet)[2]	(Specific data not readily available in searches)	Molecular Weight: 204.18[3]
5,7-Dinitro-8- quinolinol[4]	(Vibrational spectra mentioned in a study) [5]	(Specific data not readily available in searches)	(Specific data not readily available in searches)[4]
Predicted 4,8- Dinitroquinoline	Expected strong absorptions for N-O stretching of the nitro groups (~1550-1500 cm <sup>-1</sup> and 1350-1300 cm <sup>-1</sup> ). Aromatic C-H and C=C stretching bands would also be present.	The extended conjugation and the presence of nitro groups are expected to result in absorption maxima in the UV region, likely with multiple bands.	Expected Molecular Ion (M+) at m/z 219.16. Fragmentation would likely involve the loss of NO <sub>2</sub> groups.

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **4,8-Dinitroquinoline**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

 Sample Preparation: Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a standard NMR tube.[6] For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be necessary.[6]



- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration in organic solvents.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a specific field strength (e.g., 400 MHz for <sup>1</sup>H).[8] For quantitative analysis, ensure complete relaxation of nuclei between pulses.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[9]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[9] The spectrum is typically recorded in the mid-infrared range (4000-400 cm<sup>-1</sup>).[10]
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-O stretching for nitro groups).[11]

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1 AU).
- Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
- Data Acquisition: Place the sample solution in a quartz cuvette and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).[12]



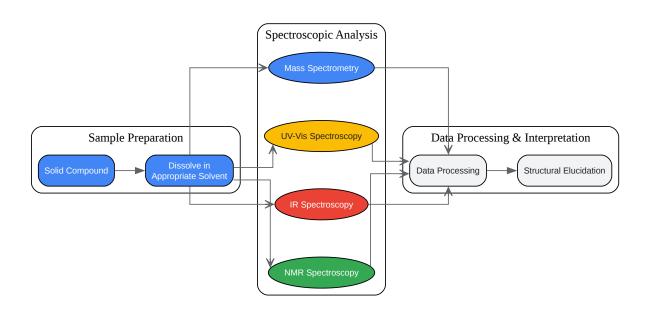
 Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.[12]

#### **Mass Spectrometry (MS)**

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by further dilution.[13]
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.[14]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer.[14]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[14] The peak with the highest abundance is referred to as the base peak.
   [14]

### **Visualizations**





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Caption: General workflow for spectroscopic analysis of an organic compound.



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Caption: Comparison of key predicted spectral features.



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